

Unraveling the Landscape of PB49673382 Analogs: A Technical Guide

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Compound of Interest				
Compound Name:	PB49673382			
Cat. No.:	B10790080	Get Quote		

Disclaimer: The chemical identifier "**PB49673382**" does not correspond to a publicly indexed chemical structure. Initial investigations suggest a potential association with tert-butyl (3S)-3-amino-3-phenylpropanoate and its related analogs. This guide, therefore, focuses on the known homologs and analogs of this parent compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Compound and Its Analogs

The foundational structure for this exploration is tert-butyl (3S)-3-amino-3-phenylpropanoate, a chiral molecule with a phenyl group and a tert-butyl ester. Its analogs and homologs primarily feature variations in stereochemistry, substitutions on the phenyl ring, and modifications to the amino and carboxyl groups.

Structural Analogs of tert-butyl (3S)-3-amino-3-phenylpropanoate



Compound Name	CAS Number	Molecular Formula	Key Structural Difference from Core
tert-butyl (3R)-3- amino-3- phenylpropanoate	161671-34-7	C13H19NO2	Enantiomer of the core compound (R-configuration at C3)[1]
(3S)-3-{[(tert-butoxy)carbonyl]amin o}-3-phenylpropanoic acid	103365-47-5	C14H19NO4	Boc-protected amino group and a carboxylic acid instead of a tert-butyl ester.[3]
tert-Butyl 3-oxo-3- phenylpropanoate	54441-66-6	С13Н16О3	Ketone at the C3 position instead of an amino group.[4]
tert-Butyl-(3S)-3- amino-4- phenylbutanoate	120686-17-1	C14H21NO2	Homolog with an additional methylene group between the phenyl ring and the chiral center.[5]

Biological Activity and Signaling Pathways

Detailed information regarding the specific biological activity and associated signaling pathways for tert-butyl (3S)-3-amino-3-phenylpropanoate and its immediate analogs is not extensively documented in publicly available literature. These compounds are often utilized as building blocks in the synthesis of more complex pharmaceutical agents. For instance, derivatives of 3-amino-3-phenylpropanoic acid are key components in the synthesis of certain enzyme inhibitors and receptor modulators.

To illustrate a generalized experimental workflow for screening such compounds, a logical diagram is provided below.





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A generalized workflow for screening and identifying bioactive compounds.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and biological evaluation of "PB49673382" or its direct analogs are scarce. However, general methodologies for the synthesis of β -amino esters can be adapted.

General Synthesis of tert-butyl β-aminophenylpropanoates

A common route for the synthesis of tert-butyl 3-amino-3-phenylpropanoate involves the following key steps:

- Reaction of a Phenyl-substituted Aldehyde with a Malonic Acid Half-Ester: This step forms a substituted cinnamic acid derivative.
- Curtius Rearrangement or a Similar Amine-forming Reaction: This converts the carboxylic acid functionality into an amino group.
- Esterification: The resulting amino acid is then esterified with tert-butanol or isobutylene in the presence of an acid catalyst to yield the final tert-butyl ester.

The following diagram outlines this general synthetic pathway.





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A generalized synthetic pathway for tert-butyl β -amino-phenylpropanoates.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for each specific analog. Researchers should consult relevant synthetic chemistry literature for detailed procedures.

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